molecular formula C6H6BrN3O2 B13568617 2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B13568617
M. Wt: 232.03 g/mol
InChI Key: BKKAVXUYLKNCAA-UHFFFAOYSA-N
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Description

2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a nitrogen-containing heterocyclic compound. This compound features a pyrazole ring fused with a pyrazine ring, and it includes a bromine atom and a hydroxyl group. Such structures are often found in bioactive molecules and have diverse applications in medicinal chemistry and other scientific fields .

Preparation Methods

The synthesis of 2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-bromo-3-hydroxy-4-methoxybenzaldehyde with hydrazine hydrate can lead to the formation of the desired pyrazolo[1,5-a]pyrazin-4-one scaffold . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C6H6BrN3O2

Molecular Weight

232.03 g/mol

IUPAC Name

2-bromo-7-hydroxy-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C6H6BrN3O2/c7-4-1-3-6(12)8-2-5(11)10(3)9-4/h1,5,11H,2H2,(H,8,12)

InChI Key

BKKAVXUYLKNCAA-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=CC(=N2)Br)C(=O)N1)O

Origin of Product

United States

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